
P-dGuo.P-rCyd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-dGuo.P-rCyd is a compound that consists of a phosphodiester linkage between 2’-deoxyguanosine (dGuo) and ribocytidine (rCyd). This compound is part of the nucleic acid family, which plays a crucial role in the storage and transmission of genetic information. The unique structure of this compound allows it to participate in various biochemical processes, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of P-dGuo.P-rCyd typically involves the phosphoramidite approach. This method allows for the site-specific synthesis of oligonucleotides containing modified nucleosides. For instance, the synthesis of N2-[(Dimethylamino)methylene]-O6-[2-(trimethylsilyl)-ethyl]-2′-deoxyguanosine involves heating a solution of the starting materials in dry methanol at 60°C for 6 hours .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods to ensure high yield and purity. For example, the enzymatic synthesis of 2-deoxyribose-1-phosphate and ribose-1-phosphate from 7-methylguanosine and 7-methyl-2’-deoxyguanosine ensures the quantitative conversion of the starting nucleosides to the desired products .
Analyse Des Réactions Chimiques
Types of Reactions: P-dGuo.P-rCyd undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl radical-induced degradation of 2’-deoxyguanosine under reducing conditions is one such reaction. This process leads to the formation of radicals with oxidizing and reducing properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydroxyl radicals, ascorbate, and cysteine. These reagents influence the distribution of modified nucleosides upon irradiation of an aerated aqueous solution of 2’-deoxyguanosine .
Major Products Formed: The major products formed from the reactions of this compound include 8-oxo-7,8-dihydro-2’-deoxyguanosine and 2,6-diamino-4-hydroxy-5-formamidopyrimidine derivatives .
Applications De Recherche Scientifique
P-dGuo.P-rCyd has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of nucleic acid interactions and modifications. In biology, it plays a role in understanding genetic information storage and transmission. In medicine, this compound is used in the development of therapeutic agents targeting genetic diseases. In industry, it is utilized in the production of nucleic acid-based products and technologies .
Mécanisme D'action
The mechanism of action of P-dGuo.P-rCyd involves its interaction with nucleic acids and proteins. The compound can form adducts with DNA, leading to modifications that affect cellular processes such as replication and repair. For example, nitrogen mustards react with DNA to form cross-links, which prevent strand separation and are highly cytotoxic to cells .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to P-dGuo.P-rCyd include other nucleoside phosphates such as P-dAdo.P-dCyd and P-rAdo.P-rCyd. These compounds share structural similarities but differ in their specific nucleoside components and linkages .
Uniqueness: this compound is unique due to its specific combination of 2’-deoxyguanosine and ribocytidine, which allows it to participate in distinct biochemical processes. This uniqueness makes it a valuable tool in scientific research for studying nucleic acid interactions and modifications.
Propriétés
Numéro CAS |
54482-00-7 |
|---|---|
Formule moléculaire |
C19H28N8O15P2 |
Poids moléculaire |
670.4 g/mol |
Nom IUPAC |
[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.C9H14N3O8P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,5+,6?;4-,6-,7-,8?/m01/s1 |
Clé InChI |
RQFFPZLIGZEFTJ-ADFBIELNSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
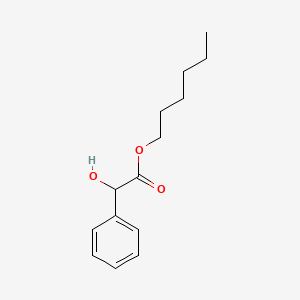
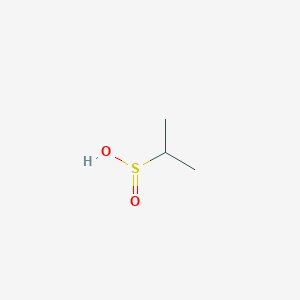
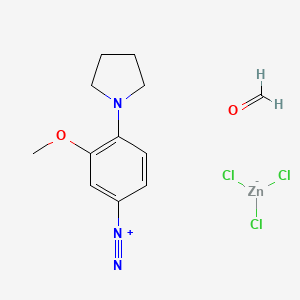
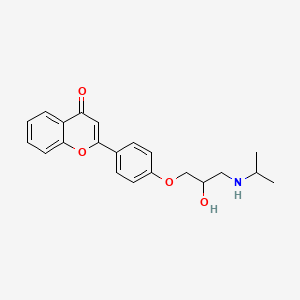
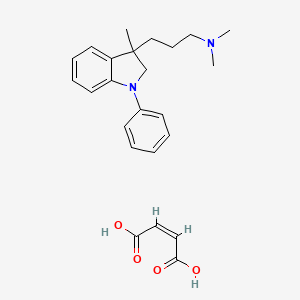


![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)
![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)
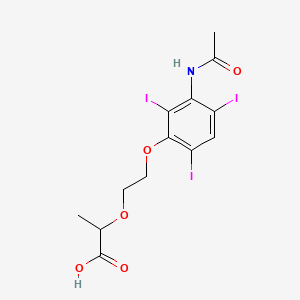
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)

